Cas no 183966-16-7 (Ethyl 6-naphthalen-2-yl-6-oxohexanoate)

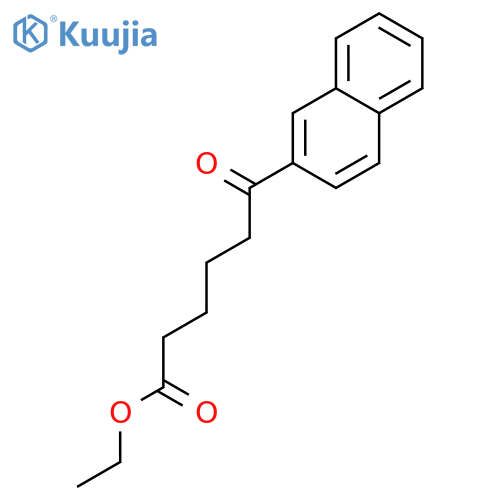

183966-16-7 structure

商品名:Ethyl 6-naphthalen-2-yl-6-oxohexanoate

CAS番号:183966-16-7

MF:C18H20O3

メガワット:284.349605560303

MDL:MFCD01320268

CID:1378089

PubChem ID:18979220

Ethyl 6-naphthalen-2-yl-6-oxohexanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-naphthalen-2-yl-6-oxohexanoate

- ETHYL 6-(2-NAPHTHYL)-6-OXOHEXANOATE

- SureCN7835274

- CTK4D8633

- AG-E-33567

- KB-202213

- AKOS016023166

- SCHEMBL7835274

- ETHYL6-(2-NAPHTHYL)-6-OXOHEXANOATE

- HPJCFXYKFWZSMT-UHFFFAOYSA-N

- DTXSID50597056

- ETHYL 6-(NAPHTHALEN-2-YL)-6-OXOHEXANOATE

- ethyl 6-oxo-6-(2-naphthyl)hexanoate

- MFCD01320268

- 183966-16-7

- Ethyl 6-naphthalen-2-yl-6-oxohexanoate

-

- MDL: MFCD01320268

- インチ: InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3

- InChIKey: HPJCFXYKFWZSMT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1

計算された属性

- せいみつぶんしりょう: 284.14100

- どういたいしつりょう: 284.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.103

- ふってん: 429.4°C at 760 mmHg

- フラッシュポイント: 188.9°C

- 屈折率: 1.563

- PSA: 43.37000

- LogP: 4.14600

Ethyl 6-naphthalen-2-yl-6-oxohexanoate セキュリティ情報

Ethyl 6-naphthalen-2-yl-6-oxohexanoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 6-naphthalen-2-yl-6-oxohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM261408-1g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate |

183966-16-7 | 95% | 1g |

$298 | 2021-08-18 | |

| A2B Chem LLC | AE92722-2g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate |

183966-16-7 | 97% | 2g |

$725.00 | 2024-04-20 | |

| Fluorochem | 207776-1g |

ethyl 6-(2-naphthyl)-6-oxohexanoate |

183966-16-7 | 97% | 1g |

£352.00 | 2022-03-01 | |

| abcr | AB367770-1 g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |

183966-16-7 | 97% | 1g |

€633.40 | 2023-04-26 | |

| Fluorochem | 207776-2g |

ethyl 6-(2-naphthyl)-6-oxohexanoate |

183966-16-7 | 97% | 2g |

£613.00 | 2022-03-01 | |

| abcr | AB367770-5 g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |

183966-16-7 | 97% | 5g |

€2356.60 | 2023-04-26 | |

| abcr | AB367770-1g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |

183966-16-7 | 97% | 1g |

€633.40 | 2025-02-17 | |

| abcr | AB367770-2g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |

183966-16-7 | 97% | 2g |

€1047.40 | 2025-02-17 | |

| abcr | AB367770-5g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |

183966-16-7 | 97% | 5g |

€2356.60 | 2025-02-17 | |

| A2B Chem LLC | AE92722-5g |

Ethyl 6-(2-naphthyl)-6-oxohexanoate |

183966-16-7 | 97% | 5g |

$1650.00 | 2024-04-20 |

Ethyl 6-naphthalen-2-yl-6-oxohexanoate 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

183966-16-7 (Ethyl 6-naphthalen-2-yl-6-oxohexanoate) 関連製品

- 25333-24-8(methyl 4-oxo-4-phenyl-butanoate)

- 94-02-0(Ethyl benzoylacetate)

- 62071-76-5(1-Naphthalenepropanoicacid, b-oxo-, ethyl ester)

- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)

- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)

- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:183966-16-7)Ethyl 6-naphthalen-2-yl-6-oxohexanoate

清らかである:99%

はかる:1g

価格 ($):287.0